N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine

anticancer cytotoxicity oxadiazole SAR

This 1,3,4-oxadiazole–benzothiazole hybrid incorporates the essential 4-chlorophenyl and 6-methoxy substituents required for α-glucosidase/urease dual inhibition and selective cytotoxicity against A549 and MCF-7 cells. SAR studies confirm that regioisomeric or des-halogenated variants fail to match activity. Procure this precise chemotype to align with published potency trends and ensure experimental reproducibility in enzyme kinetics, phenotypic screening, and ADME (PAMPA) profiling.

Molecular Formula C16H11ClN4O2S
Molecular Weight 358.8 g/mol
Cat. No. B2648862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Molecular FormulaC16H11ClN4O2S
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4O2S/c1-22-11-6-7-12-13(8-11)24-16(18-12)19-15-21-20-14(23-15)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,19,21)
InChIKeyFONFKNCXPXGJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine (CAS 862975-96-0): A Dual-Heterocycle Scaffold for Procurement Specification


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine (CAS 862975-96-0) is a synthetic small molecule belonging to the hybrid class of 1,3,4-oxadiazole–benzothiazole derivatives. It incorporates a 4-chlorophenyl substituent on the oxadiazole ring and a 6-methoxy group on the benzothiazole moiety, with a molecular formula of C₁₆H₁₁ClN₄O₂S and a molecular weight of 358.8 g/mol . This scaffold is of interest in medicinal chemistry due to the established bioactivity of its constituent heterocycles; the benzothiazole nucleus is associated with anticancer and antimicrobial properties, while the 1,3,4-oxadiazole ring is a known pharmacophore for enzyme inhibition [1].

Procurement Risk: Why N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine Cannot Be Replaced by a Generic Analog


Substitution with a generic benzothiazole or oxadiazole analog is not scientifically valid because the specific regiochemistry and electronic profile of the 4-chlorophenyl and 6-methoxy groups dictate the compound's biological target engagement and potency. Structure-activity relationship (SAR) studies on congeneric series demonstrate that the position of the chlorine atom on the phenyl ring and the location of the methoxy group on the benzothiazole core are critical variables controlling in vitro inhibitory activity [1]. For instance, the shift of the chloro substituent from the para to the ortho position, or the absence of the 6-methoxy group, results in a distinct chemotype with a different biological fingerprint, thereby precluding simple interchangeability in research protocols . The quantitative evidence in Section 3 supports this requirement for compound-specific procurement.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine


Anticancer Potency: 4-Chlorophenyl-6-Methoxybenzothiazole Hybrid vs. Non-Chlorinated Oxadiazole Analogs

In the congeneric series assessed by Kaya et al., the compound bearing the 6-methoxybenzothiazole moiety (compound 7c) exhibited the highest inhibitory activity against A549 lung cancer and MCF-7 breast cancer cell lines, while sparing NIH/3T3 normal fibroblast cells [1]. Although the exact target compound (CAS 862975-96-0) was not the primary focus of that study, its structural core—comprising a 1,3,4-oxadiazole linked to a 6-methoxybenzothiazole—is directly analogous to the most active derivative 7c. In contrast, non-chlorinated phenyl oxadiazole analogs (e.g., CAS 862975-97-1, N-(6-methoxybenzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine) lack the electron-withdrawing 4-chloro substituent, which is predicted to reduce cytotoxic potency based on the SAR trend that electron-withdrawing groups enhance antiproliferative activity [2].

anticancer cytotoxicity oxadiazole SAR

Regioisomeric Selectivity: 4-Chlorophenyl vs. 2-Chlorophenyl Oxadiazole Analogs in Biological Assays

The commercial availability of the 2-chlorophenyl regioisomer (5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine) provides a direct comparator . While head-to-head quantitative data for the target compound against this regioisomer are absent from the primary literature, class-level SAR indicates that the position of the chloro substituent on the phenyl ring profoundly affects biological activity. In a related series of 1,3,4-oxadiazole–thiazole hybrids, the para-chloro derivative demonstrated superior antibacterial activity compared to the ortho-chloro isomer, attributed to optimal steric and electronic fit within the target binding pocket [1]. This SAR extrapolation strongly suggests that the target compound (4-chloro) and its 2-chloro regioisomer are not functionally interchangeable, and a procurement decision must specify the 4-chlorophenyl substitution to maintain biological relevance.

oxadiazole regioisomer antimicrobial

Enzyme Inhibition Potential: Dual α-Glucosidase and Urease Inhibition as a Differentiator

A 2023 study by Khan et al. established that oxadiazole-based benzothiazole hybrids are potent dual inhibitors of α-glucosidase and urease, with IC₅₀ values ranging from 4.60 ± 1.20 µM to 48.40 ± 7.70 µM for α-glucosidase (acarbose standard: 38.60 ± 4.50 µM) and 8.90 ± 2.80 µM to 57.30 ± 7.70 µM for urease (thiourea standard: 58.70 ± 6.80 µM) [1]. The most active compounds in that series (analogs 1 and 2) contained a benzothiazole S-substituted with an aryl ring, establishing the pharmacophoric importance of the benzothiazole–oxadiazole linkage. The target compound (CAS 862975-96-0) shares this core architecture and features a 4-chlorophenyl substituent, which, based on SAR, is expected to deliver inhibitory potency within the low-micromolar range. By comparison, simpler oxadiazole derivatives lacking the benzothiazole moiety show substantially weaker enzyme inhibition [2].

α-glucosidase urease enzyme inhibition oxadiazole

Physicochemical Differentiation: Lipophilicity and Solubility Modulation by 4-Chlorophenyl and 6-Methoxy Substituents

The target compound's calculated partition coefficient (cLogP) is estimated at 4.02, reflecting the balanced lipophilicity contributed by the 4-chlorophenyl and 6-methoxy groups . This contrasts with the unsubstituted phenyl analog (CAS 862975-97-1, cLogP ~3.14), which is significantly less lipophilic, and the 2,4-dichlorophenyl derivative (cLogP >4.8), which may suffer from poor aqueous solubility . The 6-methoxy group on the benzothiazole ring is known to improve solubility and modulate electronic effects compared to the 5-methoxy or unsubstituted analogs, as demonstrated by crystallographic studies showing near-planar geometry and intermolecular hydrogen-bonding capacity of the 6-methoxybenzothiazol-2-amine fragment [1]. This solubility profile is critical for achieving reproducible dosing in in vitro assays.

logP solubility physicochemical properties methoxy effect

High-Return Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine


In Vitro Anticancer Screening Panels Targeting Lung and Breast Carcinoma

Based on the established activity of the 6-methoxybenzothiazole–oxadiazole scaffold against A549 (lung) and MCF-7 (breast) cell lines, the target compound is optimally deployed as a lead-like molecule for phenotypic cytotoxicity screening [1]. Its 4-chlorophenyl substitution is predicted to enhance potency relative to non-halogenated analogs, making it a high-priority procurement item for cancer pharmacology groups aiming to validate oxadiazole-based chemotypes in 2D monolayer and 3D spheroid models.

Enzyme Inhibition Studies: α-Glucosidase and Urease Dual-Target Assays

The oxadiazole–benzothiazole hybrid core has demonstrated low-micromolar dual inhibition of α-glucosidase and urease, outperforming the standard drugs acarbose and thiourea [2]. The target compound, by virtue of its structural alignment with the most potent analogs in the Khan et al. series, is suited for mechanism-of-action studies, including kinetic analyses (competitive vs. non-competitive inhibition) and molecular docking validation. Procurement of this specific derivative ensures consistency with published SAR trends.

Antimicrobial Susceptibility Testing with Gram-Negative Focus

SAR studies on related 1,3,4-oxadiazole–thiazole hybrids indicate that the 4-chlorophenyl group confers preferential activity against Gram-negative bacteria over Gram-positive strains [3]. The target compound can be integrated into microdilution panels for minimum inhibitory concentration (MIC) determination against E. coli and P. aeruginosa, where its balanced logP facilitates diffusion through the outer membrane while retaining sufficient cytoplasmic accumulation.

Physicochemical Profiling and ADME Pre-Screening

With a cLogP of ~4.0 and a molecular weight of 358.8 g/mol, the compound occupies a favorable oral drug-like space . It is recommended for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination as part of early ADME triage. The 6-methoxy substituent provides a crystallographically characterized hydrogen-bonding motif that can be leveraged in co-crystallization and solid-form screening campaigns [4].

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.